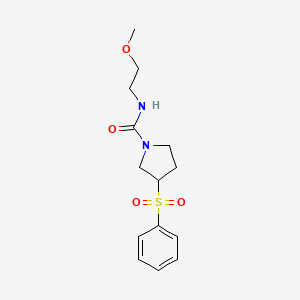

3-(BENZENESULFONYL)-N-(2-METHOXYETHYL)PYRROLIDINE-1-CARBOXAMIDE

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-20-10-8-15-14(17)16-9-7-13(11-16)21(18,19)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBVLHJVQCTZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-(2-METHOXYETHYL)PYRROLIDINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzenesulfonyl group, and the attachment of the methoxyethyl group. Commonly used reagents include sulfonyl chlorides, amines, and alkylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-(2-METHOXYETHYL)PYRROLIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

The applications of 3-(benzenesulfonyl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide are not detailed in the provided search results. However, the search results do provide information on similar compounds and general information on summarizing research articles.

Summarizing Research Articles

To summarize a research article effectively, one should identify the main sections, including the title, abstract, introduction, method, results, discussion, and references . Focus on key elements such as the hypothesis, how it was tested, the findings, and their interpretation .

To avoid plagiarism, take notes in your own words, focusing on paraphrasing rather than direct quotes, and ensure that you understand the study well enough to rewrite ideas in your own words . Use specific, concrete, and scientifically accurate language .

Related Compounds

- Benzenesulfonamides: The compound N-({(3R,4R)-4-[(benzyloxy)methyl]pyrrolidin-3-yl}methyl)-N-(2-methylpropyl)benzenesulfonamide belongs to the class of organic compounds known as benzenesulfonamides .

- Pyrrolidine Derivatives: Pharmaceutical compositions containing pyrrolidine derivatives are used for treating alopecia and promoting hair growth .

- Multi-Target Agents: Several compounds containing benzenesulfonyl and pyrrolidine elements are listed as multi-target agents, demonstrating activity against MMP1 and MMP3 . Examples include 4-Amino-1-(4-butoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid hydroxyamide and 1,3-Bis-(4-methoxy-benzenesulfonyl)-imidazolidine-2-carboxylic acid hydroxyamide .

- This compound: this compound is a chemical compound with the CAS Number 1448076-28-5 and the molecular formula C14H20N2O4S .

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-(2-METHOXYETHYL)PYRROLIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the pyrrolidine ring provides structural stability. The methoxyethyl group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comprehensive comparison requires structural analogs and functional group modifications. However, the evidence provided (European Patent Bulletin, 2024) describes a distinct compound: (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide. Key differences include:

Key Findings from :

- The patent compound exhibits crystallinity and salt forms, critical for drug formulation.

- Its trifluoroethyl group enhances lipophilicity and target binding compared to benzenesulfonyl derivatives.

- The hybrid pyridine-morpholine scaffold may confer selectivity for specific kinase isoforms, unlike the simpler benzenesulfonyl-pyrrolidine structure.

Biological Activity

3-(Benzenesulfonyl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of pain management, inflammation, and antimicrobial activity. Its unique structural features contribute to its interaction with various biological pathways.

Chemical Structure and Properties

- Molecular Formula : C13H17N2O3S

- Key Functional Groups :

- Benzenesulfonyl group

- Methoxyethyl moiety

- Pyrrolidine ring

These structural characteristics enhance its potential as a modulator of biological targets.

The biological activity of this compound is primarily attributed to its interaction with the cannabinoid receptor type 2 (CB2). This receptor plays a significant role in several physiological processes, including:

- Pain modulation : Activation of CB2 receptors can lead to analgesic effects.

- Inflammation : The compound may help reduce inflammatory responses through CB2 receptor modulation.

Additionally, the sulfonamide group in this compound is known for its antimicrobial properties, which inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial cell survival.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| CB2 Receptor Modulation | Potential analgesic and anti-inflammatory effects through receptor activation. |

| Antimicrobial Activity | Inhibition of bacterial growth due to interference with folic acid synthesis. |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

-

CB2 Receptor Studies :

- Research indicates that compounds targeting CB2 receptors can effectively alleviate pain and reduce inflammation in animal models. These findings suggest a promising avenue for developing new analgesics based on this compound's structure.

-

Antimicrobial Efficacy :

- The sulfonamide group has been shown to possess significant antimicrobial properties. In vitro studies demonstrated that derivatives of this compound exhibited potent activity against various bacterial strains, highlighting its potential as an antibiotic agent.

- Neuroleptic Activity :

Q & A

Q. What synthetic strategies are optimal for introducing the 2-methoxyethyl group onto the pyrrolidine ring?

Methodological Answer: The 2-methoxyethyl substituent can be introduced via nucleophilic substitution or alkylation. For example, reacting pyrrolidine with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C facilitates alkylation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted reagents. Confirm substitution using H-NMR (δ 3.3–3.5 ppm for methoxy protons) and LC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine orthogonal techniques:

Q. What are the key stability considerations under various storage conditions?

Methodological Answer: Conduct accelerated stability studies:

Q. Which analytical techniques are effective for determining LogP and solubility?

Methodological Answer:

Q. How to confirm sulfonamide linkage stability during derivatization?

Methodological Answer: Monitor reactions (e.g., amide coupling) using F-NMR (if fluorinated reagents are used) or LC-MS. Use mild coupling agents (e.g., EDC/HOBt) to avoid sulfonamide cleavage. Post-reaction, validate integrity via IR and H-NMR .

Advanced Research Questions

Q. How to design experiments assessing the benzenesulfonyl group’s impact on target binding?

Methodological Answer:

- Structure-activity relationship (SAR): Synthesize analogs lacking the sulfonyl group or with substituents (e.g., -NO₂, -CF₃) and compare binding via SPR or fluorescence polarization assays.

- Molecular docking: Use X-ray crystallography data (if available) or homology models to simulate interactions with target proteins .

Q. How to resolve conflicting biological activity data across assays?

Methodological Answer:

- Assay validation: Ensure consistent cell lines (e.g., HEK293 vs. CHO), buffer conditions (pH, ionic strength), and endpoint measurements (e.g., luminescence vs. fluorescence).

- Counter-screening: Test against related off-target proteins to rule out non-specific effects. Cross-reference with physicochemical properties (e.g., solubility differences) .

Q. What approaches identify and characterize polymorphic forms?

Methodological Answer:

- High-throughput screening: Use solvent/anti-solvent crystallization (e.g., ethanol/water) at varying temperatures.

- PXRD and DSC: Compare diffraction patterns and melting points. For hygroscopic forms, pair with dynamic vapor sorption (DVS) .

Q. How to optimize metabolic stability without altering the pharmacophore?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.